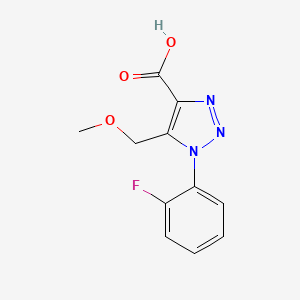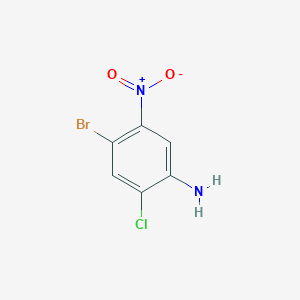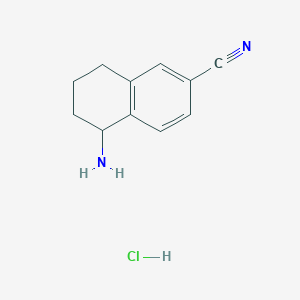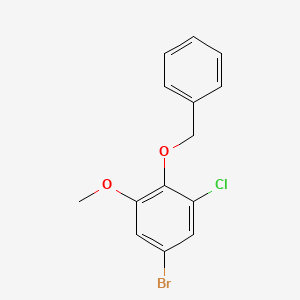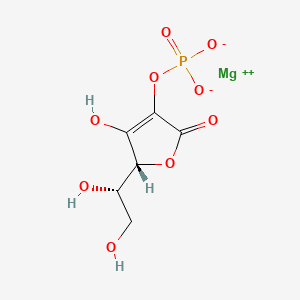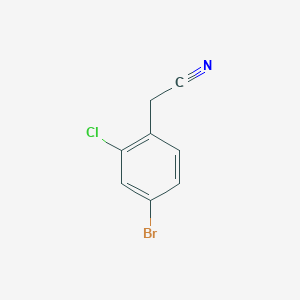
2-(4-Bromo-2-clorofenil)acetonitrilo
Descripción general
Descripción
“2-(4-Bromo-2-chlorophenyl)acetonitrile” is a chemical compound with the CAS Number: 67197-54-0 . It has a molecular weight of 230.49 . The IUPAC name for this compound is (4-bromo-2-chlorophenyl)acetonitrile .
Molecular Structure Analysis
The InChI code for “2-(4-Bromo-2-chlorophenyl)acetonitrile” is 1S/C8H5BrClN/c9-7-2-1-6 (3-4-11)8 (10)5-7/h1-2,5H,3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The storage temperature for “2-(4-Bromo-2-chlorophenyl)acetonitrile” is 4°C .Aplicaciones Científicas De Investigación
Síntesis orgánica
“2-(4-Bromo-2-clorofenil)acetonitrilo” es un intermedio importante en la síntesis orgánica . Se utiliza como bloque de construcción en reacciones de conversión, que se han convertido en uno de los campos más atractivos en la síntesis orgánica .
Conversiones electroquímicas
Este compuesto juega un papel importante en el campo de las conversiones electroquímicas. Debido a su buena conductividad y sus características ecológicas, se utiliza como una poderosa herramienta para obtener compuestos que contienen nitrógeno o compuestos que contienen nitrilo .
Cianometilación
En el proceso de cianometilación, “this compound” se utiliza como un componente clave. Este proceso es crucial en la síntesis de varios compuestos orgánicos .
Síntesis de olefinas tetra sustituidas
“this compound” se utiliza en la síntesis de olefinas tetra sustituidas. Estos compuestos tienen una amplia gama de aplicaciones en el campo de la química orgánica .
Síntesis de compuestos heterocíclicos
Este compuesto también se utiliza en la síntesis de compuestos heterocíclicos. Estos compuestos se utilizan ampliamente en productos farmacéuticos y agroquímicos .
Proceso de amidación
“this compound” juega un papel importante en el proceso de amidación. La amidación es una reacción clave en la síntesis de una variedad de compuestos bioactivos .
Intermedios farmacéuticos
Se emplea como intermedio para productos farmacéuticos . Esto lo convierte en un componente crucial en la producción de varios medicamentos.
Estudios de estructura cristalina
El compuesto se utiliza en estudios de estructura cristalina . Comprender la estructura cristalina de los compuestos es vital en el campo de la ciencia de los materiales y la química de estado sólido.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZBZBHXAMJWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67197-54-0 | |
| Record name | (4-Bromo-2-chlorophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

